Cas no 2138567-42-5 (tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate)

Technical Introduction: Tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate is a specialized chiral building block featuring a cyclopropyl group and a dimethyl-1,2,4-triazole moiety. Its tert-butyl ester group enhances stability and solubility, facilitating handling in synthetic applications. The presence of both amino and triazole functionalities makes it a versatile intermediate for medicinal chemistry, particularly in the synthesis of bioactive compounds targeting heterocyclic scaffolds. The cyclopropyl ring contributes to conformational rigidity, potentially improving binding affinity in drug design. This compound is particularly valuable for researchers developing protease inhibitors or modulators of enzymatic activity, owing to its structural diversity and compatibility with further functionalization.
tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate structure
2138567-42-5 structure
Product name:tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate
CAS No:2138567-42-5
MF:C14H24N4O2
MW:280.365962982178
CID:5916319
PubChem ID:165801153

tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate
    • 2138567-42-5
    • EN300-1141431
    • Inchi: 1S/C14H24N4O2/c1-9-16-10(2)18(17-9)8-14(15,11-6-7-11)12(19)20-13(3,4)5/h11H,6-8,15H2,1-5H3
    • InChI Key: ISRXRMRXCDOURY-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C(CN1C(C)=NC(C)=N1)(C1CC1)N)=O

Computed Properties

  • Exact Mass: 280.18992602g/mol
  • Monoisotopic Mass: 280.18992602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83Ų
  • XLogP3: 1.3

tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1141431-0.1g
tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate
2138567-42-5 95%
0.1g
$1183.0 2023-10-26
Enamine
EN300-1141431-5g
tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate
2138567-42-5 95%
5g
$3894.0 2023-10-26
Enamine
EN300-1141431-0.05g
tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate
2138567-42-5 95%
0.05g
$1129.0 2023-10-26
Enamine
EN300-1141431-1g
tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate
2138567-42-5 95%
1g
$1343.0 2023-10-26
Enamine
EN300-1141431-0.5g
tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate
2138567-42-5 95%
0.5g
$1289.0 2023-10-26
Enamine
EN300-1141431-10g
tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate
2138567-42-5 95%
10g
$5774.0 2023-10-26
Enamine
EN300-1141431-2.5g
tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate
2138567-42-5 95%
2.5g
$2631.0 2023-10-26
Enamine
EN300-1141431-1.0g
tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate
2138567-42-5
1g
$0.0 2023-06-09
Enamine
EN300-1141431-0.25g
tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate
2138567-42-5 95%
0.25g
$1235.0 2023-10-26

tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate Related Literature

Additional information on tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate

Introduction to tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate (CAS No. 2138567-42-5)

Tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate (CAS No. 2138567-42-5) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, a cyclopropyl ring, and a dimethyl-1H-1,2,4-triazolyl moiety. These structural elements contribute to its diverse chemical properties and biological activities.

The tert-butyl group is a common protecting group in organic synthesis, known for its stability and ease of removal. This group helps to protect the carboxylic acid functionality during synthetic transformations, ensuring that the final product retains its desired structure and reactivity. The cyclopropyl ring, on the other hand, introduces conformational rigidity and unique electronic properties to the molecule. Cyclopropyl-containing compounds have been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.

The dimethyl-1H-1,2,4-triazolyl moiety is a key functional group in this compound. Triazoles are known for their high stability and ability to form hydrogen bonds, which can enhance the binding affinity of molecules to biological targets. In particular, the dimethyl substitution on the triazole ring can influence the lipophilicity and solubility of the compound, making it more suitable for pharmaceutical applications. Recent studies have highlighted the potential of triazole-containing compounds as inhibitors of various enzymes and receptors involved in disease pathways.

In terms of its synthesis, tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate can be prepared through a multi-step process involving several key reactions. One common approach involves the coupling of a cyclopropyl-containing amine with a tert-butyl ester derivative followed by the introduction of the triazole moiety through a click chemistry reaction. This method provides high yields and excellent purity of the final product.

The biological activity of tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate has been extensively studied in both in vitro and in vivo models. Preliminary results have shown that this compound exhibits potent inhibitory activity against certain enzymes involved in metabolic pathways. For example, it has been found to effectively inhibit the activity of fatty acid synthase (FAS), an enzyme that plays a crucial role in lipid metabolism and is overexpressed in various cancer types. By targeting FAS, this compound may have potential as an anticancer agent.

Additionally, tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate has shown promise as an antiviral agent. Studies have demonstrated its ability to inhibit viral replication by interfering with key viral enzymes or disrupting viral entry into host cells. This makes it a potential candidate for the development of new antiviral therapies.

The pharmacokinetic properties of tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoate have also been investigated. Initial findings suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibits good oral bioavailability and is stable under physiological conditions. These properties are essential for ensuring that the compound can effectively reach its target site in vivo.

In conclusion, tert-butyl 2-amino-2-cyclopropyl-3-(dimethyl-1H-1,2,4-triazol-1-y l)propanoate (CAS No. 2138567-42-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use.

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